molecular formula C16H30O4 B094117 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne CAS No. 1068-27-5

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne

Cat. No.: B094117
CAS No.: 1068-27-5
M. Wt: 286.41 g/mol
InChI Key: ODBCKCWTWALFKM-UHFFFAOYSA-N
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Description

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne is an organic peroxide compound widely used as a polymerization initiator. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions. This compound is particularly valuable in the production of plastics, resins, and adhesives due to its high efficiency and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne typically involves the reaction of 2,5-dimethyl-2,5-hexanediol with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including free radical polymerization and copolymerization.

Common Reagents and Conditions

The decomposition of this compound is typically carried out at elevated temperatures, often in the range of 100-150°C. Common reagents used in these reactions include monomers such as styrene, ethylene, and propylene.

Major Products Formed

The major products formed from the decomposition of this compound are free radicals, which then react with monomers to form polymers. These polymers can vary in structure and properties depending on the monomers used and the reaction conditions.

Scientific Research Applications

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne has a wide range of applications in scientific research:

    Chemistry: It is used as a polymerization initiator in the synthesis of various polymers and copolymers.

    Biology: The compound is used in the study of free radical mechanisms and their effects on biological systems.

    Medicine: Research into drug delivery systems and controlled release formulations often utilizes this compound due to its ability to generate free radicals.

    Industry: It is employed in the production of plastics, resins, adhesives, and coatings, enhancing their physical properties and durability.

Mechanism of Action

The mechanism of action of 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains through successive radical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane
  • 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane
  • 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

Uniqueness

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne is unique due to its high thermal stability and efficiency as a polymerization initiator. Compared to similar compounds, it offers better control over polymerization reactions and produces polymers with enhanced physical properties. Its ability to generate free radicals at relatively lower temperatures makes it a preferred choice in various industrial applications.

Properties

IUPAC Name

2,5-bis(tert-butylperoxy)-2,5-dimethylhex-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-13(2,3)17-19-15(7,8)11-12-16(9,10)20-18-14(4,5)6/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBCKCWTWALFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOC(C)(C)C#CC(C)(C)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Record name 2,5-DIMETHYL-2,5-BIS(TERT-BUTYLPEROXY)-3-HEXYNE
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DSSTOX Substance ID

DTXSID1044512
Record name 2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne
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Molecular Weight

286.41 g/mol
Source PubChem
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Physical Description

This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid., Liquid; Other Solid
Record name 2,5-DIMETHYL-2,5-BIS(TERT-BUTYLPEROXY)-3-HEXYNE
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Record name Peroxide, 1,1'-(1,1,4,4-tetramethyl-2-butyne-1,4-diyl)bis[2-(1,1-dimethylethyl)
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CAS No.

1068-27-5
Record name 2,5-DIMETHYL-2,5-BIS(TERT-BUTYLPEROXY)-3-HEXYNE
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Record name 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexyne-3
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Record name 2,5-Dimethyl-2,5-di(t-butylperoxy)hexyne-3
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Record name Peroxide, 1,1'-(1,1,4,4-tetramethyl-2-butyne-1,4-diyl)bis[2-(1,1-dimethylethyl)
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Record name 2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne
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Record name Di-tert-butyl 1,1,4,4-tetramethylbut-2-yn-1,4-ylene diperoxide
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Record name 2,5-BIS(TERT-BUTYLPEROXY)-2,5-DIMETHYL-3-HEXYNE
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Synthesis routes and methods

Procedure details

2,5-dimethyl-2,5-di(t-butylperoxy)hexane; dicumylperoxide (DCP).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne impact the vulcanization process of natural rubber compared to other organic peroxides?

A1: The research paper investigates the use of three different organic peroxides for natural rubber vulcanization: 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (T29), dicumyl peroxide (DCP), and 2,5-bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne (T145). While the study doesn't directly compare the individual performance of each peroxide, it highlights that all three peroxides, including T145, effectively cross-link natural rubber when combined with single-walled carbon nanotubes (SWCNTs). The research focuses on the synergistic effect of SWCNTs and organic peroxides, demonstrating a significant reduction in vulcanization time and an increase in the degree of cross-linking compared to neat natural rubber or natural rubber-carbon black composites []. Further research focusing on the individual characteristics and comparative performance of each organic peroxide, including T145, would be beneficial.

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